5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with a suitable pyrrole derivative under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the pyrrole derivative is treated with DMF and POCl3 to form the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products
Oxidation: 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Reduction: 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZNAJLRNYGWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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